molecular formula C11H16N2O B11904840 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol

6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol

Cat. No.: B11904840
M. Wt: 192.26 g/mol
InChI Key: LXRZTKFDXPRWAP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, Peese et al. synthesized a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as anti-HIV agents through a multi-step process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at different positions on the naphthyridine ring .

Scientific Research Applications

6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol involves its interaction with specific molecular targets. For instance, some derivatives act as dopamine receptor agonists, mimicking the action of neurotransmitters in the brain . This interaction can modulate various biological pathways, leading to therapeutic effects.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

6-propyl-7,8-dihydro-5H-1,6-naphthyridin-3-ol

InChI

InChI=1S/C11H16N2O/c1-2-4-13-5-3-11-9(8-13)6-10(14)7-12-11/h6-7,14H,2-5,8H2,1H3

InChI Key

LXRZTKFDXPRWAP-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1)C=C(C=N2)O

Origin of Product

United States

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